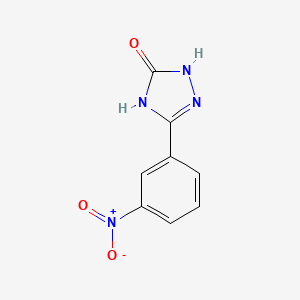

5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like “5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol” belong to a class of organic compounds known as nitrobenzenes . These compounds contain a nitro group attached to a benzene ring . Nitrobenzenes are used in the synthesis of a variety of chemical products, including dyes, pharmaceuticals, and synthetic rubber .

Synthesis Analysis

The synthesis of similar compounds often involves nitration reactions, where a nitro group is introduced into an organic compound . For instance, imidazole can undergo a nitration reaction with a mixture of nitric acid and sulfuric acid to give 5-nitroimidazole .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy . NMR takes advantage of the magnetic properties of certain nuclei and can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

Nitrobenzenes can undergo a variety of chemical reactions. For example, they can be reduced to the corresponding amines in the presence of a reducing agent . They can also participate in electrophilic substitution reactions .Aplicaciones Científicas De Investigación

1. Pharmacological Activity and Toxicity

5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol derivatives have been a focus of research due to their potential in drug development. Research has found a correlation between the pharmacological activity of synthesized compounds and their structure. Studies demonstrate that certain derivatives of 5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol exhibit low toxicity, making them candidates for further pharmacological exploration (Shcherbak, Kaplaushenko, & Belenichev, 2014).

2. Antimicrobial Activity

Synthesized 1,2,4-triazoles, including variants of 5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol, have demonstrated significant antibacterial activity. This finding highlights their potential use in developing new antimicrobial agents (Roy, Desai, & Desai, 2005).

3. Metabolism in Biological Systems

Studies on the in vivo metabolism of related triazole compounds in rats have revealed pathways like reduction, N-acetylation, and N-dealkylation. This research provides insights into how these compounds might be metabolized in biological systems, which is crucial for drug development (Oruç, Kabasakal, & Rollas, 2003).

4. Energetic Materials

Some derivatives of 5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol form a new class of high-density energetic materials. Their high density, moderate to good thermal stability, and excellent detonation properties have been identified, making them potential candidates for use in explosives (Thottempudi & Shreeve, 2011).

5. Synthesis and Activation in Chemical Processes

The efficiency of certain triazole derivatives as activators in phosphoramidite alcoholysis has been studied. This research is essential for understanding the role of these compounds in facilitating or accelerating chemical reactions (Nurminen, Mattinen, & Lönnberg, 2003).

Safety and Hazards

Direcciones Futuras

The study of nitrobenzenes and similar compounds is an active area of research. These compounds have potential applications in various fields, including medicine, agriculture, and industry . Future research will likely focus on developing new synthesis methods, studying their mechanisms of action, and exploring their potential applications.

Propiedades

IUPAC Name |

3-(3-nitrophenyl)-1,4-dihydro-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c13-8-9-7(10-11-8)5-2-1-3-6(4-5)12(14)15/h1-4H,(H2,9,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBITECELKZDFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3006118.png)

![4-[[[(E)-2-(4-Fluorophenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B3006121.png)

![(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B3006125.png)

![Isobutyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3006126.png)

![1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B3006127.png)

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3006131.png)

![2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3006135.png)